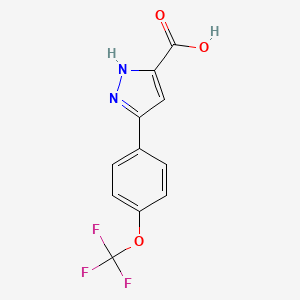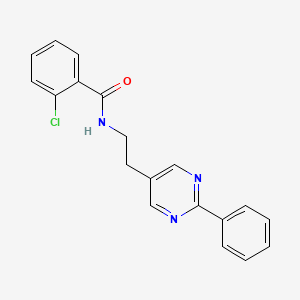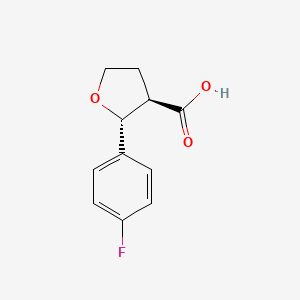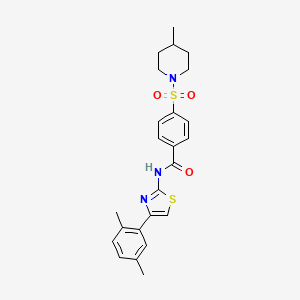
3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule with a molecular formula of C25H26N2O2 and a molecular weight of 386.495. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, two phenyl groups, a pyridine group, and a ketone group. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structural motif in many pharmaceuticals .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of derivatives of piperidine, such as 1-phenyl-3-(piperidin-1-yl)propan-1-one and others, highlights the versatility of piperidine-based compounds in medicinal chemistry. These derivatives are synthesized through various methods and have distinct pharmacological properties, indicating the chemical's potential in drug design and pharmaceutical research (R. Vardanyan, 2018).
Crystal Structure Analysis
- Studies on the crystal structures of related compounds, such as trans-2,6-diphenyl derivatives of piperidine, reveal their conformations and intermolecular interactions. This knowledge is crucial for understanding the chemical behavior and optimizing molecular designs for specific applications (E. Díaz, H. Barrios, R. Toscano, 1997).
Medicinal Chemistry and Pharmacology
- The exploration of piperidine and pyrrolidine analogues, including studies on diphenidine and its isomers, contributes to the understanding of their pharmacological activities. Such research can lead to the development of new therapeutic agents with potential applications in treating various medical conditions (J. Wallach et al., 2015).
Material Science and Dye Synthesis
- Piperidine derivatives have been investigated for their potential applications in material science, including the synthesis of dyes for polyester fabrics. Research in this area demonstrates the compound's utility in developing new materials with specific optical properties (M. Abdel-megeed, Mohamed M. Azaam, G. El‐Hiti, 2013).
Antimicrobial and Anticancer Activities
- The antimicrobial and anticancer activities of diphenyl 1-(pyridin-3-yl)ethylphosphonates highlight the potential of piperidine derivatives in developing new treatments for infections and cancer. These studies provide a foundation for further research into the therapeutic applications of similar compounds (M. Abdel-megeed, Badr E. Badr, Mohamed M. Azaam, G. El‐Hiti, 2012).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential therapeutic applications, given the wide range of biological activities exhibited by other piperidine derivatives . Further studies could also focus on the synthesis and chemical reactions of this compound to expand its potential uses in pharmaceuticals.
Propiedades
IUPAC Name |
3,3-diphenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(27-17-13-23(14-18-27)29-22-11-15-26-16-12-22)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,15-16,23-24H,13-14,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRSHAQLHJNLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605693.png)




![1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane](/img/structure/B2605702.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2605705.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2605712.png)
![3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2605713.png)

